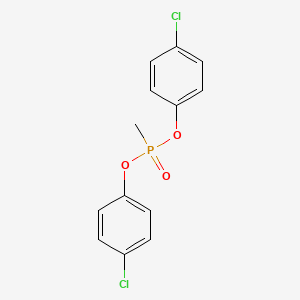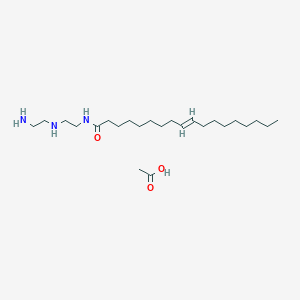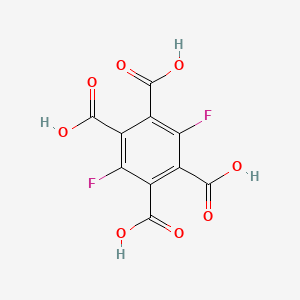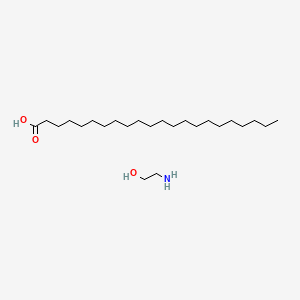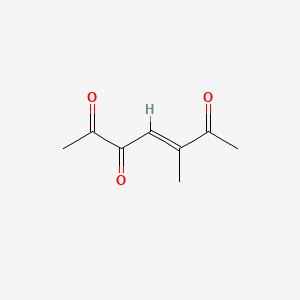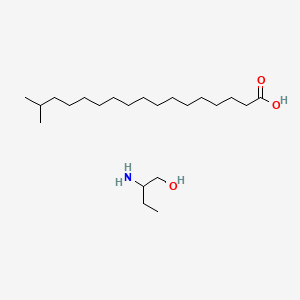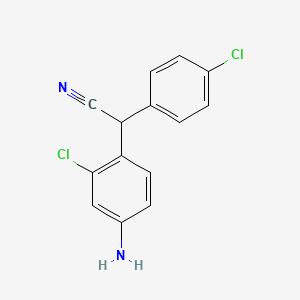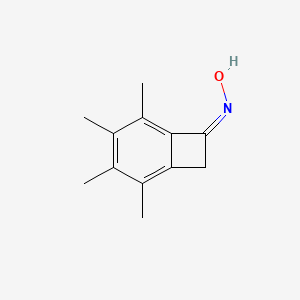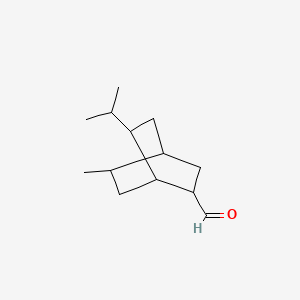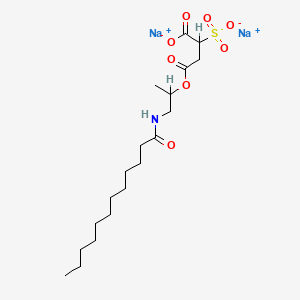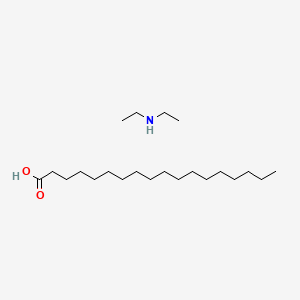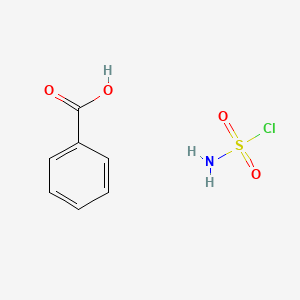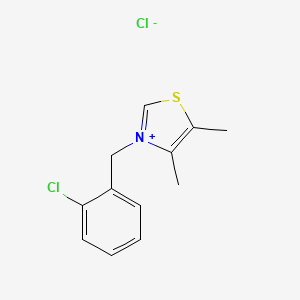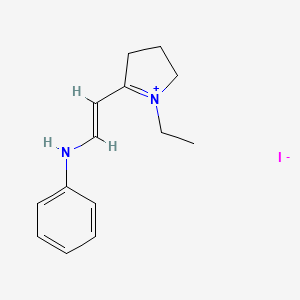
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is a synthetic organic compound that belongs to the class of pyrrolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyrrolium ring substituted with an anilinovinyl group and an ethyl group, making it a unique molecule with interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide typically involves the reaction of aniline with an appropriate vinyl precursor under specific conditions. One common method involves the use of a vinyl halide and aniline in the presence of a base to form the anilinovinyl intermediate. This intermediate is then reacted with an ethyl-substituted pyrrolium salt to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyrrolium ring to a pyrrole ring.
Substitution: The anilinovinyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced pyrrole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Anilinopyrimidines: Known for their biological activities and used in medicinal chemistry.
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Studied for their selectivity in binding to specific kinases.
2-Anilino-1,4-naphthoquinones: Investigated for their antifungal and antibacterial properties.
Uniqueness
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
69343-05-1 |
|---|---|
Molecular Formula |
C14H19IN2 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
N-[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C14H18N2.HI/c1-2-16-12-6-9-14(16)10-11-15-13-7-4-3-5-8-13;/h3-5,7-8,10-11H,2,6,9,12H2,1H3;1H |
InChI Key |
XISJNWVCRYHRFY-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(CCC1)/C=C/NC2=CC=CC=C2.[I-] |
Canonical SMILES |
CC[N+]1=C(CCC1)C=CNC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


